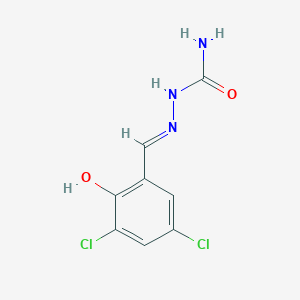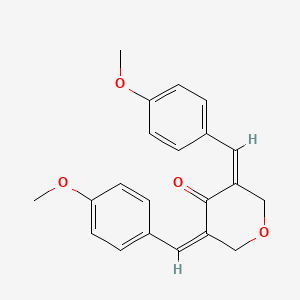![molecular formula C31H22ClN3O2S B10874454 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-(3,5-dimethylphenyl)quinazolin-4(3H)-one](/img/structure/B10874454.png)
2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-(3,5-dimethylphenyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of quinolin-2,4-diones , which exhibit diverse biological and pharmacological activities . Quinolin-2,4-diones can exist in different tautomeric forms due to the interchangeability of the carbonyl groups and nitrogen-hydrogen (NH) in the quinoline moiety. The most common form is shown in Figure 1 .
Chemical Reactions Analysis
The compound likely undergoes reactions typical of quinolin-2,4-diones, such as oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain to be explored. The major products formed from these reactions could vary based on the specific reaction conditions.
Scientific Research Applications
While detailed information about the applications of this specific compound is scarce, quinolin-2,4-diones have been investigated for their pharmaceutical potential. Their derivatives exhibit unique biological activities, making them valuable in drug research and development. Further studies are needed to explore its applications in chemistry, biology, medicine, and industry.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains unknown. Future research should focus on identifying its molecular targets and pathways involved in biological activity.
Properties
Molecular Formula |
C31H22ClN3O2S |
|---|---|
Molecular Weight |
536.0 g/mol |
IUPAC Name |
2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-3-(3,5-dimethylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C31H22ClN3O2S/c1-18-14-19(2)16-22(15-18)35-30(37)23-10-6-7-11-25(23)34-31(35)38-28-27(20-8-4-3-5-9-20)24-17-21(32)12-13-26(24)33-29(28)36/h3-17H,1-2H3,(H,33,36) |
InChI Key |
DROGCPIPDSMKRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N=C2SC4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[(2-Methoxyphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] acetate](/img/structure/B10874372.png)
![Methyl 2-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10874375.png)
![N-(4-chlorophenyl)-2-{[4-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10874377.png)
![2-(4-Tert-butylphenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10874389.png)
![N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide](/img/structure/B10874402.png)
![2-(ethylsulfanyl)-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10874406.png)
![3-benzyl-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10874411.png)
![ethyl 4-[(7,8-dimethoxy-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate](/img/structure/B10874412.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-[2-(thiophen-2-yl)ethyl]-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10874425.png)
![4-{4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B10874440.png)

![8-[(2-chlorobenzyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10874445.png)
![N,N'-{Biphenyl-4,4'-diylbis[imino(thioxomethylene)]}bis[3-(2-furyl)acrylamide]](/img/structure/B10874451.png)
